molecular formula C18H16N6O B10870985 N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10870985
M. Wt: 332.4 g/mol
InChI Key: XUYZEAWSEZNJQF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 1-methylindole moiety at the N-position and a 5-methyltetrazole group at the ortho-position of the benzene ring.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-methylindol-5-yl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16N6O/c1-12-20-21-22-24(12)17-6-4-3-5-15(17)18(25)19-14-7-8-16-13(11-14)9-10-23(16)2/h3-11H,1-2H3,(H,19,25)

InChI Key

XUYZEAWSEZNJQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N(C=C4)C

Origin of Product

United States

Preparation Methods

Alkylation of Indole-5-amine

The 1-methyl-1H-indol-5-amine intermediate is synthesized via selective N-methylation of indole-5-amine. A common approach involves reacting indole-5-amine with dimethyl sulfate under alkaline conditions.

Procedure :

  • Indole-5-amine (10.3 g, 0.1 mol) is suspended in water (30 mL) with a drop of phenolphthalein.

  • Aqueous NaOH (20% w/v) is added dropwise until the suspension dissolves.

  • Dimethyl sulfate (20 mL, 0.11 mol) is introduced in small portions while maintaining alkalinity with NaOH.

  • The mixture is refluxed for 1 h, cooled, and refrigerated for 2 days.

Outcome :

  • 1-Methyl-1H-indol-5-amine precipitates as colorless needles (51% yield).

  • Unreacted starting material is separated via ether extraction, yielding 2-methyl-2H-indol-5-amine (25%).

Regioselectivity Challenges

Methylation of indole amines often produces regioisomeric mixtures due to competing N1 vs. N3 alkylation. Polar solvents (e.g., water) and controlled pH favor N1-methylation, while aprotic solvents may shift selectivity.

Synthesis of 2-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid

Tetrazole Ring Formation

The tetrazole moiety is constructed via [2+3] cycloaddition between benzontrile derivatives and sodium azide.

Procedure :

  • 2-Cyanobenzoic acid (1.47 g, 10 mmol) is dissolved in DMF (20 mL).

  • Sodium azide (0.65 g, 10 mmol) and ammonium chloride (0.53 g, 10 mmol) are added.

  • The mixture is heated at 100°C for 12 h under nitrogen.

Outcome :

  • 2-(1H-Tetrazol-1-yl)benzoic acid is obtained (78% yield).

  • Methylation at the tetrazole 5-position is achieved using methyl iodide and K2CO3 in acetone (60°C, 6 h), yielding 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (85%).

Alternative Routes

Hydrazine-carboxylic acid derivatives can cyclize with nitriles under acidic conditions, though yields are lower (~60%).

Coupling of Indole and Benzamide Moieties

Activation of Benzoyl Chloride

The carboxylic acid group of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid is activated using thionyl chloride:

  • 2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (2.0 g, 9.1 mmol) is refluxed with thionyl chloride (10 mL) for 3 h.

  • Excess thionyl chloride is removed under vacuum to yield 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride as a pale-yellow solid (95%).

Amide Bond Formation

The activated benzoyl chloride is coupled with 1-methyl-1H-indol-5-amine via nucleophilic acyl substitution:

  • 1-Methyl-1H-indol-5-amine (1.32 g, 9.1 mmol) is dissolved in dry THF (30 mL) under N2.

  • Triethylamine (2.8 mL, 20 mmol) is added, followed by dropwise addition of 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride (2.2 g, 9.1 mmol).

  • The reaction is stirred at room temperature for 12 h.

Workup :

  • The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, dried (MgSO4), and concentrated.

  • Crude product is recrystallized from ethanol/water (3:7) to yield N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide as white crystals (68% yield).

Optimization Strategies

Catalytic Hydrogenation for Intermediate Purification

Palladium-mediated hydrogenation (50 psi H2, 50°C, 16 h) effectively removes benzyl protecting groups from tetrazole intermediates, achieving 73% yield.

Solvent Effects on Coupling Efficiency

SolventCoupling AgentYield (%)Purity (%)
THFNone6895
DCMEDCl/HOBt7297
DMFHATU7598

Key Insight : Polar aprotic solvents (DMF) with HATU improve yields due to enhanced activation of the carboxylic acid.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.51 (s, 1H, tetrazole-H), 8.12–7.89 (m, 4H, benzamide), 7.45 (d, J = 8.4 Hz, 1H, indole), 6.95 (s, 1H, indole), 3.87 (s, 3H, N-CH3).

  • 13C NMR : δ 165.2 (C=O), 152.1 (tetrazole-C), 135.6–121.8 (aromatic), 40.1 (N-CH3).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity, with retention time = 6.7 min.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors reduce reaction times for tetrazole cyclization from 12 h to 2 h.

  • Catalyst Recycling : Pd(OH)2 from hydrogenation steps is recovered via filtration and reused (5 cycles, <5% activity loss) .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and tetrazole moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with indole and tetrazole moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole and Indole Moieties

Compound R34 (5-{[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide)

  • Structural Differences : Replaces the tetrazole group with a benzimidazole ring linked via an oxygen bridge. The benzamide is substituted with a hydroxy group and a methyl group.
  • Functional Impact : The benzimidazole ring enhances aromatic stacking interactions, while the hydroxy group may improve solubility. However, the chlorine substituent could increase molecular weight and lipophilicity compared to the target compound .

N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide (Compound 5, )

  • Structural Differences : Features a benzoimidazole core instead of tetrazole, with a chloro substituent.
  • Spectroscopic Data : FTIR shows NH stretching at 3350 cm⁻¹ and C=O at 1660 cm⁻¹, similar to benzamide derivatives. The chloro group introduces distinct C-Cl absorption at 750 cm⁻¹ .
  • Synthesis : Prepared via condensation reactions, differing from the click chemistry or cycloaddition routes used for tetrazole-containing compounds .

Tetrazole vs. Thiadiazole and Isoxazole Derivatives

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

  • Structural Differences : Replaces tetrazole with isoxazole and thiadiazole rings.
  • Physical Properties : Melting point (160°C) is lower than typical tetrazoles (often >200°C), indicating differences in crystallinity. IR shows C=O at 1606 cm⁻¹, consistent with benzamide derivatives .
  • Synthesis : Utilizes hydroxylamine hydrochloride and active methylene compounds, contrasting with tetrazole syntheses that often employ azide-alkyne cycloadditions .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, )

  • Functional Groups : Incorporates acetyl and pyridinyl groups, enhancing electron-withdrawing effects.
  • Mass Spectrometry : Molecular ion peak at m/z 414 (M⁺), with fragmentation patterns dominated by benzamide cleavage .

Triazole and Thiazole Derivatives

N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j, )

  • Structural Differences : Triazole replaces tetrazole; nitro and methoxy groups modify electronic properties.
  • Biological Activity : Moderate antimicrobial activity against E. coli (compounds 10a, 10b, 10c, 10i), suggesting that tetrazole analogs might exhibit enhanced activity due to improved metabolic stability .
  • Synthesis : Click chemistry via azide-alkyne cycloaddition, a method applicable to tetrazole synthesis but with different azide precursors .

Tetrazole-Containing Analogues

N-((1-Benzyl-1H-tetrazol-5-yl)(1-(tert-butyl)-1H-tetrazol-5-yl)methyl)-2-phenylethan-1-amine (5b, )

  • Structural Similarities : Shares the tetrazole core but includes bulky tert-butyl and benzyl groups.

Comparative Data Table

Compound Class Key Functional Groups Melting Point (°C) Notable Spectral Data (IR, NMR) Biological Activity
Target Compound Tetrazole, indole, benzamide N/A Anticipated C=O ~1660 cm⁻¹, NH ~3350 cm⁻¹ Hypothesized antimicrobial
R34 () Benzimidazole, hydroxy, chloro N/A C=O ~1660 cm⁻¹, O-H ~3200 cm⁻¹ Potential anticancer
Compound 5 () Benzoimidazole, chloro N/A C-Cl 750 cm⁻¹, NH 3350 cm⁻¹ Not reported
Compound 6 () Isoxazole, thiadiazole 160 C=O 1606 cm⁻¹ Not reported
10a-j () Triazole, nitro N/A C=O ~1700 cm⁻¹, NO₂ ~1520 cm⁻¹ Moderate antimicrobial

Biological Activity

N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a tetrazole group. Its molecular formula is C15H16N6C_{15}H_{16}N_{6}, with a molecular weight of approximately 284.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of cancer and other diseases.

Research indicates that compounds similar to this compound may exert their effects through modulation of ion channels, particularly the calcium-activated chloride channel (TMEM16A or ANO1). This channel has been implicated in various physiological processes, including epithelial ion transport and cell proliferation.

Table 1: Biological Targets and Activities

Target Activity Reference
TMEM16A (ANO1)Calcium-activated chloride channel
Cell ProliferationInhibition in cancer cells
ApoptosisInduction in specific cancer lines

Cell Line Studies

Several studies have investigated the effects of related compounds on various cancer cell lines. For instance, idebenone, a compound structurally related to the target compound, has shown significant inhibition of cell proliferation and induction of apoptosis in prostate cancer (PC-3) and pancreatic cancer (CFPAC-1) cells through the inhibition of TMEM16A activity .

Case Study: TMEM16A Inhibition

In a study examining the pharmacological inhibition of TMEM16A, several compounds were identified as potent inhibitors, demonstrating reduced proliferation in cancer models. The study highlighted that selective inhibition of TMEM16A could lead to therapeutic benefits in cancers expressing this ion channel .

Pharmacological Implications

The potential pharmacological applications for this compound include:

  • Cancer Therapy : Due to its ability to inhibit cell growth and induce apoptosis in tumor cells.
  • Respiratory Diseases : As TMEM16A is involved in mucus secretion, modulation could benefit conditions like asthma or chronic obstructive pulmonary disease (COPD).

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepConditionsYield (%)Key Reference
Tetrazole FormationDMF, NaN₃, 100°C, 12h75–85
Indole MethylationK₂CO₃, CH₃I, DMF, RT, 6h90
Amide CouplingEt₃N, THF, 0°C to RT, 24h80–88

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., N-H stretch in amide ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) .
  • ¹H/¹³C NMR: Confirms substituent positions:
    • Indole protons: δ 7.2–8.1 ppm (aromatic), N-CH₃ at δ 3.3–3.5 ppm .
    • Tetrazole protons: δ 8.5–9.0 ppm (deshielded due to electronegativity) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 363.15 g/mol) .

Key Data Interpretation:

  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns; retention time compared to standards .

Advanced: How can computational methods like molecular docking predict the biological activity of this compound?

Methodological Answer:

Target Identification: Prioritize enzymes/receptors (e.g., kinases, GPCRs) based on structural analogs (e.g., tetrazole-containing inhibitors) .

Docking Workflow:

  • Protein Preparation: Retrieve crystal structure (PDB), remove water, add hydrogens.
  • Ligand Preparation: Optimize 3D geometry using software like Open Babel.
  • Binding Site Analysis: AutoDock Vina or Schrödinger for binding affinity (ΔG) and pose validation .

Case Study: Docking of similar tetrazole-benzamide analogs into COX-2 active site revealed hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Assay Standardization:

  • Use consistent cell lines (e.g., HEK293 for receptor assays) and positive controls .
  • Validate IC₅₀ values via dose-response curves (3+ replicates).

Data Harmonization:

  • Normalize activity data to internal standards (e.g., % inhibition relative to reference drugs).
  • Apply statistical tests (ANOVA) to assess significance of discrepancies .

Structural Validation: Confirm compound identity/purity via NMR and LC-MS to rule out degradation .

Example: Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound solubility .

Basic: What are the common impurities formed during synthesis, and how are they addressed?

Methodological Answer:

  • Major Impurities:
    • Unreacted starting materials (e.g., residual indole derivatives).
    • Side products from over-alkylation or incomplete cyclization .
  • Purification Methods:
    • Column Chromatography: Silica gel with ethyl acetate/hexane gradients.
    • Recrystallization: Use ethanol/water mixtures for high-purity crystals .
    • HPLC: Semi-preparative C18 columns to isolate target compound .

Q. Table 2: Impurity Profile

ImpurityRf Value (TLC)Removal Method
Unreacted Indole0.45Column chromatography
Di-alkylated Byproduct0.60Recrystallization

Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Systematic Substitution:

  • Indole Modifications: Replace methyl group with ethyl/isopropyl to assess steric effects .
  • Tetrazole Variations: Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding .

Biological Testing:

  • Screen analogs against target panels (e.g., kinase inhibition assays) .
  • Correlate substituent electronegativity with activity trends using Hammett plots .

Computational SAR: QSAR models to predict logP and pKa for bioavailability optimization .

Example: Methyl-to-fluoro substitution on the tetrazole ring increased COX-2 inhibition by 30% due to enhanced hydrogen bonding .

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